RS-86 hydrobromide
Description
Historical Context of Academic Investigation of Muscarinic Receptor Agonists
The academic pursuit of muscarinic receptor agonists has been historically driven by the "cholinergic hypothesis," particularly in the context of neurodegenerative diseases like Alzheimer's disease. This hypothesis posits that a decline in cholinergic neurotransmission is a key factor in the cognitive decline associated with the condition. This led to a focused effort to develop compounds that could stimulate muscarinic receptors and potentially ameliorate these cognitive deficits.
Early research centered on naturally occurring alkaloids like pilocarpine (B147212) and arecoline (B194364). However, these compounds often lacked specificity and had undesirable side effects. The subsequent development of synthetic agonists aimed to create more selective and potent molecules. The investigation of compounds like RS-86 hydrobromide represents a significant step in this evolution, providing researchers with a tool to probe the complexities of the cholinergic system with greater precision.
Significance of this compound within Cholinergic Neurotransmission Research Paradigms
This compound has distinguished itself in cholinergic research due to its characteristics as a potent, centrally acting, and selective muscarinic receptor agonist. nih.gov Its significance lies in its utility as a research tool to explore the physiological and behavioral effects of muscarinic receptor activation.
In preclinical studies, this compound has been shown to induce a range of effects consistent with the stimulation of muscarinic receptors. These include central effects such as hypothermia and tremors, as well as peripheral effects like salivation and lacrimation. nih.gov Notably, research has indicated that the doses required to produce central effects are lower than those needed for peripheral effects, suggesting a degree of central nervous system selectivity. nih.gov
Radioligand binding assays have demonstrated that this compound has a high affinity for muscarinic agonist binding sites, while showing significantly lower affinity for antagonist binding sites. nih.gov This characteristic makes it a valuable compound for studying the specific actions of muscarinic receptor agonism.
Detailed Research Findings
Academic research has provided specific data on the pharmacological profile of this compound, often comparing it to other muscarinic agonists.
In Vitro Research Findings:
In isolated tissue preparations, this compound has demonstrated its efficacy as a muscarinic agonist. For instance, it induced contractions in the isolated guinea-pig ileum with a pD2 of 6. nih.gov In the isolated rat superior cervical ganglion, it also acted as an agonist with a pD2 of 6.7. nih.gov The pD2 value is the negative logarithm of the EC50, providing a measure of the drug's potency.
| Tissue Preparation | Agonist Effect | pD2 Value |
|---|---|---|
| Isolated Guinea-Pig Ileum | Contraction | 6 |
| Isolated Rat Superior Cervical Ganglion | - | 6.7 |
Comparative Potency of Muscarinic Agonists:
Studies have compared the potency of this compound to other established muscarinic agonists. In several in vivo tests, RS-86 was found to be approximately 10 times less potent than oxotremorine (B1194727). nih.gov However, it demonstrated greater potency than arecoline, pilocarpine, and aceclidine. nih.gov
| Compound | Relative Potency Compared to this compound |
|---|---|
| Oxotremorine | More Potent |
| Arecoline | Less Potent |
| Pilocarpine | Less Potent |
| Aceclidine | Less Potent |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7524-74-5 |
|---|---|
Molecular Formula |
C11H19BrN2O2 |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrobromide |
InChI |
InChI=1S/C11H18N2O2.BrH/c1-3-13-9(14)8-11(10(13)15)4-6-12(2)7-5-11;/h3-8H2,1-2H3;1H |
InChI Key |
RKVCNLSYEWDGNX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2(C1=O)CCN(CC2)C.Br |
Canonical SMILES |
CCN1C(=O)CC2(C1=O)CCN(CC2)C.Br |
Other CAS No. |
19105-63-6 |
Related CAS |
3576-73-6 (Parent) |
Synonyms |
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate (2:1) 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrobromide 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrochloride 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monofumarate 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monohydrobromide RS 86 RS-86 spiro-(N'-methylpiperidyl-4')-N-ethylsuccinimide fumarate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research
Established Synthetic Pathways for RS-86 Hydrobromide
The core structure of RS-86, a spirohydantoin, is accessible through well-established multicomponent reactions. The most probable and direct pathway is the Bucherer-Bergs reaction, a classic method for synthesizing 5,5-disubstituted hydantoins from a ketone or aldehyde precursor. dntb.gov.uanih.gov
For RS-86, the synthesis would commence with N-methyl-4-piperidone as the ketone starting material. guidechem.comkoeichem.com This ketone undergoes a one-pot reaction with a cyanide source, such as potassium or sodium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. Subsequent intramolecular cyclization with carbon dioxide (also from ammonium carbonate) and rearrangement yields the spirohydantoin scaffold, specifically 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. wikipedia.org
The final step to achieve the RS-86 structure is the selective N-alkylation of the hydantoin (B18101) ring. The hydantoin intermediate is treated with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base, to introduce the ethyl group at the N-2 position of the imidazolidine-2,4-dione ring. The resulting free base is then treated with hydrobromic acid to afford the final product, this compound.
Table 1: Bucherer-Bergs Reaction for RS-86 Scaffold Synthesis
| Step | Reactants | Reagents | Product |
| 1. Spirohydantoin Formation | N-Methyl-4-piperidone | KCN or NaCN, (NH₄)₂CO₃ | 8-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione |
| 2. N-Alkylation | 8-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione | Ethyl Iodide, Base (e.g., K₂CO₃) | 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS-86 free base) |
| 3. Salt Formation | RS-86 free base | Hydrobromic Acid (HBr) | This compound |
Approaches to Stereoselective Synthesis
The spiro carbon atom in RS-86 is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers. For detailed pharmacological studies, access to individual enantiomers is often necessary. Stereoselective synthesis of spirohydantoins can be approached through several strategies. acs.org
One common method involves the use of a chiral auxiliary. An optically active amine can be used in a modified Strecker or Bucherer-Bergs reaction, which can induce asymmetry during the formation of the aminonitrile intermediate, leading to a diastereomeric mixture that can be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched spirohydantoin.
Another approach is the asymmetric Strecker reaction, where a chiral catalyst is used to control the addition of cyanide to the imine formed from the starting ketone, resulting in an enantiomerically enriched aminonitrile precursor. acs.org This precursor is then cyclized to form the optically active hydantoin.
Furthermore, resolution of the final racemic product is a viable strategy. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the individual enantiomers. Enzymatic resolution methods, using lipases or other hydrolases that selectively react with one enantiomer, also represent a powerful tool for obtaining optically pure forms of RS-86. nih.gov
Methods for Chemical Derivatization and Analog Generation for Structure-Activity Studies
To explore the structure-activity relationships (SAR) of RS-86, analogs are synthesized by systematically modifying different parts of the molecule. The RS-86 structure offers several key positions for chemical derivatization.
Modification of the Hydantoin N-2 Substituent: The N-ethyl group can be readily replaced with a variety of other alkyl or functionalized groups. This is achieved by reacting the parent spirohydantoin (8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione) with different alkylating or acylating agents. uctm.edu This allows for the investigation of how the size, lipophilicity, and electronic properties of this substituent impact biological activity.
Modification of the Piperidine (B6355638) N-8 Substituent: The N-methyl group on the piperidine ring can be altered. This requires starting the synthesis with a different N-substituted 4-piperidone. For example, using N-benzyl-4-piperidone would lead to an N-benzyl analog, from which the benzyl (B1604629) group could be removed via hydrogenolysis to provide a secondary amine. This secondary amine can then be functionalized with a wide array of substituents.
Modification of the Spirocyclic Ring System: The piperidine ring can be replaced with other cyclic ketone frameworks in the initial Bucherer-Bergs reaction. nih.gov Using different sized rings (e.g., cyclopentanone, cyclohexanone) or heterocyclic ketones would generate a diverse set of spirohydantoin analogs, allowing researchers to probe the spatial requirements of the receptor binding pocket.
Table 2: Potential Analogs of RS-86 for SAR Studies
| Modification Site | Parent Structure Moiety | Example Modifications | Resulting Analog Structure (Example) |
| Hydantoin N-2 | -CH₂CH₃ (Ethyl) | -CH₃ (Methyl), -CH₂CH₂OH (Hydroxyethyl), -C(O)CH₃ (Acetyl) | 2-Propyl -8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione |
| Piperidine N-8 | -CH₃ (Methyl) | -H, -CH₂Ph (Benzyl), -CH₂CH₂CH₃ (Propyl) | 2-Ethyl-8-benzyl -2,8-diazaspiro[4.5]decane-1,3-dione |
| Spiro Ring | Piperidine | Cyclohexane, Tetrahydropyran | 2-Ethyl-2-azaspiro[4.5 ]decane-1,3-dione (if starting from cyclohexanone) |
Isotopic Labeling Strategies for Pharmacological Research
Isotopic labeling is essential for quantitative pharmacological studies, such as determining absorption, distribution, metabolism, and excretion (ADME) profiles. openmedscience.comscripps.edu RS-86 can be labeled with radioactive isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) at metabolically stable positions. selcia.comresearchgate.netresearchgate.net
Carbon-14 Labeling: A common strategy for ¹⁴C labeling involves introducing the isotope via a commercially available labeled building block.
Labeling the N-ethyl group: Using [¹⁴C]-ethyl iodide (with the label at either C1 or C2) in the N-alkylation step would specifically label the ethyl substituent. This is useful for tracking metabolites formed by modification of this group.
Labeling the N-methyl group: Synthesis of the starting material, N-methyl-4-piperidone, using [¹⁴C]-methyl iodide would place the label on the piperidine nitrogen's methyl group.
Labeling the hydantoin ring: Using [¹⁴C]-potassium cyanide in the Bucherer-Bergs reaction would incorporate the ¹⁴C label into the C4 position of the hydantoin ring, a position that is generally stable metabolically.
Tritium Labeling: Tritium (³H) can be introduced through several methods.
Catalytic Tritium Exchange: A precursor molecule with an appropriate functional group (e.g., a halogenated aromatic ring if such an analog were made) could undergo catalytic exchange with tritium gas.
Reduction with Tritium Gas: A precursor containing a double bond could be synthesized (e.g., using a tetrahydropyridinone starting material) and subsequently reduced with tritium gas (³H₂) in the presence of a catalyst like palladium on carbon (Pd/C). This would introduce two tritium atoms into the piperidine ring.
The choice of isotope and labeling position is dictated by the specific research question, synthetic feasibility, and the need to ensure the label is not lost during metabolic processes. researchgate.net
Pharmacological Mechanisms and Molecular Interactions
Ligand-Receptor Binding Kinetics and Affinity Profiling
The interaction of RS-86 hydrobromide with muscarinic acetylcholine (B1216132) receptors is characterized by its binding affinity and selectivity across the various receptor subtypes.
Radioligand binding assays have revealed that this compound exhibits a high nanomolar apparent affinity for sites labeled by muscarinic receptor agonists. nih.gov In contrast, its affinity for sites labeled by muscarinic receptor antagonists, such as [3H]QNB, [3H]NMS, and the M1-selective antagonist [3H]pirenzepine, is in the micromolar range, confirming its agonist properties. nih.gov
While early studies suggested a lack of significant binding selectivity among muscarinic receptor subtypes in radioligand binding assays, functional assays have demonstrated that RS-86 acts as a full agonist at M1, M2, and M3 receptors. Further research has pointed to its activity at M1 receptors in the cerebral cortex. nih.gov One study noted that in several functional tests, RS-86 was approximately ten times less potent than oxotremorine (B1194727) but more potent than other well-known muscarinic agonists like arecoline (B194364) and pilocarpine (B147212). nih.gov
Specific binding affinity values (Ki) for this compound across the five human muscarinic receptor subtypes (M1-M5) are not consistently reported in publicly available literature, precluding the creation of a comprehensive quantitative table.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|
| M1 | Data not available | Full Agonist | nih.gov |
| M2 | Data not available | Full Agonist | nih.gov |
| M3 | Data not available | Full Agonist | nih.gov |
| M4 | Data not available | Data not available | |
| M5 | Data not available | Data not available |
Currently, there are no specific studies in the available scientific literature that investigate the potential for this compound to act as an allosteric modulator of muscarinic acetylcholine receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds, and they can either enhance or diminish the receptor's response to the primary agonist. The research on this compound has primarily focused on its role as an orthosteric agonist.
Intracellular Signaling Cascades Triggered by this compound
As a muscarinic receptor agonist, this compound initiates a cascade of intracellular events upon binding to its target G-protein coupled receptors (GPCRs).
Muscarinic acetylcholine receptors are classic examples of GPCRs. The five subtypes are broadly categorized into two main signaling pathways based on the G-protein to which they couple. The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, which activate phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
The M2 and M4 receptor subtypes, on the other hand, couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Given that this compound is a full agonist at M1, M2, and M3 receptors, it is expected to activate both the Gq/11 and Gi/o signaling pathways. nih.gov This dual activation would lead to a complex downstream cellular response involving both the PLC and adenylyl cyclase pathways.
The activation of M2 and M4 muscarinic receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. By inhibiting adenylyl cyclase, this compound effectively reduces the intracellular concentration of cAMP, a crucial second messenger involved in numerous cellular processes. This reduction in cAMP levels can lead to various physiological effects, depending on the cell type and the specific downstream targets of the cAMP/PKA signaling pathway.
Structure-Activity Relationships (SAR) and Pharmacophore Mapping
The specific chemical structure of this compound is key to its pharmacological activity. Structure-activity relationship (SAR) studies of RS-86 and its analogs help to elucidate the critical molecular features required for potent muscarinic agonism.
This compound is chemically known as 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide. nih.gov SAR studies on related spirooxazolidine-2,4-dione derivatives, which are 4-oxa analogues of RS-86, have demonstrated that the 8-azaspiro[4.5]decane skeleton is a valuable template for designing new muscarinic agonists. nih.gov These studies have shown that structural requirements for muscarinic activity in this chemical class are quite stringent. For instance, modifications to the spirosuccinimide derivatives can significantly impact both binding affinity and functional activity. nih.gov
Molecular Determinants of Agonist Efficacy
The efficacy of a muscarinic agonist like RS-86 is determined by its specific molecular interactions within the binding pocket of the receptor, which lead to a conformational change in the receptor and subsequent activation of intracellular signaling pathways. While direct mutagenesis studies specifically investigating the interaction of RS-86 with muscarinic receptors are not extensively available in the public domain, inferences can be drawn from research on the broader class of muscarinic agonists and related spirocyclic compounds.
General studies on muscarinic receptors have identified several key amino acid residues within the transmembrane helices that are crucial for agonist binding and receptor activation. Notably, conserved threonine and tyrosine residues within the hydrophobic core of the receptor are thought to be involved in the binding of agonists but not antagonists. nih.gov These residues can act as hydrogen bond donors or acceptors, forming critical connections with the agonist molecule. nih.gov For instance, site-directed mutagenesis studies on the m3 muscarinic receptor have shown that mutating certain threonine and tyrosine residues to alanine (B10760859) or phenylalanine, respectively, significantly reduces the binding affinity and functional potency of agonists, while having minimal effect on antagonist binding. nih.gov
Furthermore, research into the structure-activity relationships of compounds structurally related to RS-86, such as 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, has provided insights into the molecular features that govern agonist activity. nih.gov In this series of compounds, modifications to the substituents on the diazaspiro[4.5]decane scaffold have been shown to impact both binding affinity for M1 and M2 receptor subtypes and in vivo muscarinic activity. nih.gov For example, altering the methyl group at the N2 position of a related compound was found to increase selectivity for M1 over M2 receptors but led to a loss of M1 agonistic activity. nih.gov This suggests that the size and nature of the substituent at this position are critical determinants of effective receptor activation.
Computational docking and molecular modeling studies of muscarinic receptors provide further understanding of the agonist binding site. These studies indicate that the binding of agonists occurs within a pocket formed by the transmembrane helices, and specific interactions, such as hydrogen bonds and hydrophobic interactions with key residues, are essential for stabilizing the active conformation of the receptor. mdpi.com
| Structural Feature/Residue | General Role in Muscarinic Agonist Efficacy | Potential Relevance to RS-86 |
|---|---|---|
| Conserved Threonine/Tyrosine Residues | Serve as hydrogen bond donors/acceptors, crucial for agonist binding and receptor activation. nih.gov | Likely forms key hydrogen bonds with the succinimide (B58015) moiety of RS-86. |
| N-ethyl Group (at N2) | Modifications at this position in related analogs affect M1 agonist activity. nih.gov | The ethyl group in RS-86 is likely optimized for interaction with a hydrophobic sub-pocket. |
| N-methyl Group (at N8) | The basic nitrogen is a common feature in muscarinic agonists, interacting with an acidic residue in the receptor. | The tertiary amine is expected to be protonated and form an ionic bond with a conserved aspartate residue in the binding site. |
| Spirocyclic Scaffold | Provides a rigid framework that orients the key interacting groups in a specific 3D arrangement. | The spiro[4.5]decane structure of RS-86 dictates the spatial relationship between the succinimide ring and the piperidine (B6355638) nitrogen. |
Stereochemical Influence on Receptor Interaction
The three-dimensional arrangement of a molecule, or its stereochemistry, can have a profound impact on its interaction with a biological target such as a receptor. uomus.edu.iq For chiral molecules, one enantiomer often exhibits significantly higher affinity and/or efficacy than the other. While the chemical structure of RS-86, 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, does not possess a classical chiral carbon atom, the spirocyclic system can lead to a form of chirality known as axial chirality, where the molecule and its mirror image are non-superimposable. However, specific studies on the stereoisomers of RS-86 and their differential effects on muscarinic receptors are not readily found in published literature.
Insight into the potential importance of stereochemistry for RS-86 can be gained from studies on structurally analogous compounds. For example, the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, a close analog of RS-86, revealed that while the eudismic ratio (the ratio of affinities of the enantiomers) for receptor binding was low, the M1 agonist activity was predominantly associated with the (-)-isomer. nih.gov X-ray crystal structure analysis of a related compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, determined its absolute configuration to be S. nih.gov
This finding strongly suggests that muscarinic receptors can stereoselectively recognize ligands with a spirocyclic core and that this recognition is critical for agonist-induced receptor activation. It is therefore highly probable that if RS-86 exists as a pair of stable enantiomers, one would be significantly more active than the other. The precise orientation of the N-ethyl and N-methyl groups, as well as the succinimide ring, in three-dimensional space would be critical for optimal interaction with the complementary residues in the muscarinic receptor binding pocket. Without experimental data on the resolution and pharmacological testing of RS-86 enantiomers, the specific influence of its stereochemistry remains a topic for further investigation.
| Compound | Stereochemical Finding | Implication for RS-86 |
|---|---|---|
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.gov | M1 agonist activity resides preferentially in the (-)-isomer. | Suggests that the muscarinic receptor binding pocket is stereoselective for this class of spirocyclic compounds. |
| (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane nih.gov | The active enantiomer was determined to have an S absolute configuration. | Provides a potential stereochemical model for the active conformation of related muscarinic agonists. |
Pre Clinical Pharmacodynamics in Biological Systems
In Vitro Cellular and Tissue Model Characterization
In studies utilizing isolated rat superior cervical ganglion, RS-86 has been demonstrated to act as a muscarinic receptor agonist. nih.gov The compound's potency in this model was quantified with a pD2 value of 6.7. nih.gov The pD2 is the negative logarithm of the EC50 value, indicating the concentration at which the agonist produces 50% of its maximal effect. This finding establishes the direct agonistic activity of RS-86 on muscarinic receptors within a neuronal context.
| Parameter | Value | Reference |
|---|---|---|
| Agonist Potency (pD2) | 6.7 | nih.gov |
Preclinical investigations have shown that administration of RS-86 leads to modifications in brain acetylcholine (B1216132) turnover and high-affinity choline (B1196258) uptake that are characteristic of a central muscarinic receptor agonist. nih.gov These effects indicate that RS-86 not only mimics the action of acetylcholine at the receptor level but also influences the synthesis and utilization of this key neurotransmitter in the brain. nih.gov
Currently, there is no publicly available research data detailing the specific effects of RS-86 hydrobromide on the cellular viability and function in specific cell lines.
In Vivo Experimental Animal Model Investigations
The behavioral effects of RS-86 have been observed in rodents using the open field test. When administered to mice and rats, RS-86 induced modifications in behavior that are typical of a muscarinic receptor agonist. nih.gov These changes included alterations in general motor activity and exploratory behaviors. nih.gov
| Behavioral Parameter | Observation | Reference |
|---|---|---|
| General Behavior | Modification of behavior typical of a muscarinic receptor agonist | nih.gov |
| Specific Behaviors | Alert non-mobile behavior | nih.gov |
Detailed research findings on the effects of this compound on cognitive and behavioral parameters in T-maze and radial-arm maze tests are not available in the public domain.
There is currently no publicly available scientific literature detailing the neuromodulatory effects of this compound in non-human primate models.
Neurophysiological Responses in Animal Brain Regions
This compound, a potent and selective muscarinic acetylcholine receptor agonist, has been shown to elicit distinct neurophysiological responses in various regions of the animal brain. nih.gov Its activity is characterized by modifications in brain acetylcholine turnover and high-affinity choline uptake, which are hallmarks of a central muscarinic receptor agonist. nih.gov
Studies using 2-deoxyglucose autoradiography in rodents have revealed that RS-86 influences regional brain energy metabolism. nih.gov The administration of RS-86 led to a decrease in cortical energy metabolism, with a notable focus in the parietal region. nih.gov In contrast, the same study observed an increase in thalamic metabolism. nih.gov This suggests a differential effect of the compound on distinct brain circuits, reducing metabolic activity in certain cortical areas while enhancing it in the thalamus. nih.gov
Further research into the binding profile of RS-86 within the rat brain has provided a more detailed understanding of its regional effects. Quantitative autoradiographic studies have analyzed the inhibition of N-[3H]methylscopolamine ([3H]NMS) binding by RS-86 across 29 discrete brain regions. nih.gov These studies indicate that RS-86, along with other muscarinic agonists, binds to both high- and low-affinity sites, with the proportions of these sites varying significantly from one brain region to another. nih.gov
The distribution of these binding sites correlates with the known subtypes of muscarinic receptors. High-affinity sites for the antagonist pirenzepine, known as M1 sites, are predominantly located in forebrain areas such as the striatum, hippocampus, and cortex. nih.gov These M1 sites correspond to the low-affinity binding sites for agonists like RS-86. nih.gov Conversely, low-affinity sites for pirenzepine, termed M2 sites, are mainly found in the brainstem and specific parts of the thalamus. nih.gov These M2 sites show a strong correlation with the high-affinity binding sites for agonists, including RS-86. nih.gov This differential distribution of receptor subtypes and their varying affinities for RS-86 likely underlies the region-specific neurophysiological responses observed.
Table 1: Neurophysiological Effects of RS-86 in Animal Brain Regions
| Brain Region | Observed Effect | Receptor Binding Profile |
|---|---|---|
| Cortex (specifically Parietal) | Decreased energy metabolism. nih.gov | High density of M1 receptors (low-affinity for RS-86). nih.gov |
| Thalamus | Increased energy metabolism. nih.gov | High density of M2 receptors (high-affinity for RS-86). nih.gov |
| Striatum | Not specified | High density of M1 receptors (low-affinity for RS-86). nih.gov |
| Hippocampus | Not specified | High density of M1 receptors (low-affinity for RS-86). nih.gov |
| Brainstem | Not specified | High density of M2 receptors (high-affinity for RS-86). nih.gov |
Organ Systemic Effects in Animals (e.g., hypothermia, salivation, lacrimation, miosis, diarrhea)
In animal models, the administration of this compound induces a range of peripheral and central effects that are characteristic of muscarinic receptor agonism. nih.gov These systemic effects are a direct consequence of the stimulation of muscarinic receptors located in various organ systems outside of the central nervous system.
Observed systemic effects in mice and rats include hypothermia, salivation, lacrimation (tearing), and diarrhea. nih.gov Miosis, the constriction of the pupil, is another typical cholinergic response, although mydriasis (dilation of the pupil) has also been reported in some instances with RS-86. nih.gov These effects are consistent with the widespread distribution of muscarinic receptors that mediate parasympathetic functions. For example, the stimulation of M2 and M3 receptors in the sinoatrial node of the heart can lead to bradycardia, while activation of M3 receptors in the salivary glands and lacrimal glands results in increased secretion. frontiersin.org Similarly, M3 receptor activation in the smooth muscle of the gastrointestinal tract increases motility, leading to diarrhea. frontiersin.org
The potency of RS-86 in inducing these effects has been compared to other classical muscarinic agonists. In several animal tests, RS-86 was found to be approximately ten times less potent than oxotremorine (B1194727). nih.gov However, it demonstrated greater potency than arecoline (B194364), pilocarpine (B147212), and aceclidine. nih.gov The duration of these systemic effects was noted to be dose-dependent, with some effects lasting for up to six hours. nih.gov Interestingly, the effective doses required to produce central effects, such as hypothermia, were lower than those needed to induce tremor and other peripheral effects. nih.gov
Table 2: Organ Systemic Effects of this compound in Animals
| Effect | Description | Comparative Potency |
|---|---|---|
| Hypothermia | Decrease in body temperature. | ED50 values for central effects like hypothermia were lower than for peripheral effects. nih.gov |
| Salivation | Increased production of saliva. | Typical muscarinic agonist effect. nih.gov |
| Lacrimation | Increased tear production. | Typical muscarinic agonist effect. nih.gov |
| Miosis/Mydriasis | Constriction or dilation of the pupil. | Mydriasis reported with RS-86. nih.gov Miosis is a general cholinomimetic effect. frontiersin.org |
| Diarrhea | Increased gastrointestinal motility leading to loose stools. | Typical muscarinic agonist effect. nih.gov |
Pre Clinical Pharmacokinetics and Metabolism Non Human Models
Absorption and Distribution Studies in Animal Models
Pre-clinical studies in animal models are crucial for understanding how a compound is absorbed into the systemic circulation and subsequently distributed to various tissues. While RS-86 hydrobromide has demonstrated pharmacological activity in animal models, specific quantitative data regarding its absorption rates and bioavailability across different routes of administration in these models are not extensively detailed in the available literature. However, the observation of central effects implies that the compound can be absorbed and reach the central nervous system.
Blood-Brain Barrier Penetration Profiles
The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system (CNS) disorders. This compound has been shown to induce central effects in animal studies, such as hypothermia, tremor, and behavioral modifications nih.gov. The presence of these central effects strongly suggests that this compound is capable of penetrating the blood-brain barrier. The BBB is a highly selective physiological barrier that regulates the passage of substances from the bloodstream into the brain, and compounds that elicit CNS effects are typically able to cross it medtechbcn.comnih.gov. However, specific quantitative measures of this compound's BBB penetration, such as brain-to-plasma ratios or percentage of dose reaching the brain, were not found in the reviewed materials.
Tissue Distribution Analysis
Information regarding the specific tissue distribution of this compound in animal models is not detailed in the provided research. Tissue distribution studies are essential to understand where a drug accumulates in the body, which can influence its efficacy, duration of action, and potential for off-target effects biotechfarm.co.ildovepress.com. Without specific data, it is not possible to delineate the precise distribution profile of this compound across various organs and tissues in pre-clinical species.
Biotransformation Pathways in Experimental Species
Biotransformation, or metabolism, is the process by which organisms chemically alter drugs and other xenobiotics, typically to facilitate their elimination from the body. This often involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, mediated by various enzyme systems nih.govsrce.hr.
Identification of Metabolites
Specific identified metabolites of this compound in pre-clinical animal models have not been reported in the provided search results. The identification of metabolites is a critical step in drug development, as metabolites can be pharmacologically active, inactive, or even toxic europa.eunih.gov.
Enzymatic Systems Involved in Metabolism
The specific enzymatic systems responsible for the metabolism of this compound in experimental species are not identified in the available literature. Understanding the enzymes involved, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), is crucial for predicting drug-drug interactions and inter-species differences in metabolism nih.govnih.gov.
Excretion Routes in Pre-clinical Models
The excretion of a drug and its metabolites from the body is the final stage of its pharmacokinetic journey. Common routes of excretion include renal (urine) and biliary (feces) pathways biotechfarm.co.ilnih.govescholarship.orgnih.gov. Information regarding the specific routes of excretion for this compound in pre-clinical animal models was not found in the provided research materials.
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Compound Quantification in Biological Matrices (Non-Human)
While specific, validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of RS-86 hydrobromide in non-human biological matrices are not extensively detailed in publicly available literature, the principles of these techniques would be applied for its analysis. Developing a robust bioanalytical method would be a critical first step in preclinical pharmacokinetic studies in animal models such as rats or mice.
A typical LC-MS/MS method development would involve:
Sample Preparation: Extraction of RS-86 from biological matrices like plasma, brain tissue, or urine using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
Chromatographic Separation: Utilizing a reversed-phase HPLC column (e.g., C18) to separate RS-86 from endogenous matrix components and any potential metabolites. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a modifier like formic acid to ensure good peak shape and ionization efficiency.
Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. This would involve optimizing the precursor ion (the protonated molecular ion of RS-86) and a specific product ion generated through collision-induced dissociation.
The validation of such a method would be performed according to established regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability to ensure reliable quantification of RS-86 in preclinical studies.
Table 1: Hypothetical Parameters for a Validated LC-MS/MS Method for RS-86 Quantification in Rat Plasma
| Parameter | Specification |
| Linearity Range | 1 - 1000 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision | ≤15% CV |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Extraction Recovery | >85% |
| Matrix Effect | Within acceptable limits |
This table represents typical parameters for a validated bioanalytical method and is for illustrative purposes, as specific data for this compound is not available.
Spectroscopic and Spectrometric Approaches for Structural Elucidation of Metabolites
The investigation of the biotransformation of this compound in animal models would rely on advanced spectroscopic and spectrometric techniques to identify and structurally characterize its metabolites.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap-MS), is a primary tool for metabolite identification. This approach provides accurate mass measurements of both the parent drug and its metabolites, enabling the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments would be conducted to obtain fragmentation patterns of the metabolites. By comparing these fragmentation patterns with that of the parent compound, the site of metabolic modification (e.g., hydroxylation, N-dealkylation, or glucuronidation) can be deduced.
Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental for the definitive structural elucidation of isolated metabolites. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and connectivity of atoms within a molecule. While NMR is less sensitive than mass spectrometry, it is unparalleled in its ability to provide unambiguous structural information. The successful application of NMR for metabolite characterization would depend on the ability to isolate sufficient quantities of the metabolites from biological samples.
Radioligand Binding Assays for Receptor Characterization and Affinity Profiling
Radioligand binding assays are fundamental in characterizing the interaction of this compound with its target receptors. Studies have shown that RS-86 is a potent and selective muscarinic acetylcholine (B1216132) receptor agonist. researchgate.net
In these assays, a radiolabeled ligand (e.g., ³H-N-methylscopolamine, an antagonist, or ³H-oxotremorine-M, an agonist) is used to label the muscarinic receptors in tissue homogenates (e.g., from rat brain cortex or heart). The ability of unlabeled RS-86 to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki).
Research indicates that RS-86 demonstrates a high affinity for muscarinic agonist binding sites, with potencies in the nanomolar range. researchgate.net Conversely, its affinity for antagonist-labeled sites is in the micromolar range, highlighting its agonist properties. researchgate.net Further studies would be required to determine the specific Ki values of RS-86 for the five muscarinic receptor subtypes (M1-M5) to create a detailed affinity profile. Such a profile is crucial for understanding its pharmacological effects and potential therapeutic applications.
Table 2: Reported Muscarinic Receptor Binding Characteristics of RS-86
| Assay Type | Radioligand Example | RS-86 Affinity Range |
| Agonist Binding | ³H-muscarinic agonists | High Nanomolar |
| Antagonist Binding | [³H]QNB, [³H]NMS, [³H]pirenzepine | Micromolar |
Data sourced from Palacios et al. (1986). researchgate.net
Microdialysis and In Vivo Monitoring Techniques (in animal models)
In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in freely moving animals. Given that RS-86 is a potent, centrally acting muscarinic receptor agonist, this technique is highly relevant for studying its in vivo pharmacodynamic effects. researchgate.net
Studies have indicated that administration of RS-86 results in modifications of brain acetylcholine turnover, which is characteristic of a central muscarinic receptor agonist. researchgate.net In a research setting, a microdialysis probe would be stereotaxically implanted into a brain region rich in cholinergic innervation, such as the hippocampus or prefrontal cortex of a rat. The probe would be perfused with an artificial cerebrospinal fluid, and the collected dialysate samples would be analyzed for their acetylcholine content, typically using HPLC with electrochemical detection.
By administering RS-86 systemically, researchers could monitor the real-time effects of the compound on acetylcholine release. It would be expected that as a direct-acting agonist, RS-86 might decrease acetylcholine release via activation of presynaptic M2 autoreceptors. This technique would provide valuable insights into the in vivo mechanism of action of RS-86 and its impact on cholinergic neurotransmission in the central nervous system.
Hypothesized Pharmacological Roles and Future Research Trajectories
Conceptual Basis for Investigating Neurological System Modulation (e.g., REM sleep regulation, cognitive function)
The investigation into RS-86 hydrobromide's pharmacological roles is conceptually grounded in its potent muscarinic acetylcholine (B1216132) receptor (mAChR) agonism, particularly its affinity for the M1 and M4 receptor subtypes oup.comacs.orgfrontiersin.orgacs.org. These receptors are critically involved in various central nervous system functions. The M1 receptor, predominantly located on postsynaptic neurons, plays a significant role in learning, memory, and attention. Studies have explored this compound's potential to reverse amnesic effects induced by muscarinic antagonists like scopolamine (B1681570) in animal models, suggesting a capacity to enhance cognitive functions such as memory consolidation and retrieval oup.com. Furthermore, the cholinergic system, which this compound modulates, is intrinsically linked to the regulation of sleep architecture, including the modulation of rapid eye movement (REM) sleep. Research has hypothesized that this compound's agonistic activity on specific muscarinic receptors could influence REM sleep duration, density, and potentially its underlying neurobiological mechanisms nih.govnih.govcore.ac.ukacs.orgfrontiersin.orgacs.org. This forms the basis for exploring its therapeutic potential in conditions characterized by cognitive deficits or sleep disturbances.
Comparative Analysis with Other Research-Stage Muscarinic Agonists (e.g., oxotremorine (B1194727), pilocarpine (B147212), arecoline)
This compound is often analyzed in comparison to other research-stage muscarinic agonists to understand its unique pharmacological profile and therapeutic advantages psu.eduresearchgate.netpsu.edumedchemexpress.com. Oxotremorine, a non-selective muscarinic agonist, exhibits high affinity across multiple receptor subtypes (M1-M5), often leading to a broad spectrum of central and peripheral effects, including tremors and gastrointestinal disturbances psu.edu. Pilocarpine, a naturally occurring muscarinic alkaloid, is primarily used clinically for glaucoma and xerostomia and also displays a less selective binding profile compared to this compound psu.eduresearchgate.net. Arecoline (B194364), another alkaloid, is known for its potent muscarinic agonism but is associated with significant toxicity and addiction potential psu.edunih.govnih.gov. In contrast, this compound has been characterized as a more selective agonist, demonstrating higher potency and efficacy at M1 and M4 receptors, while showing reduced activity at M2 and M3 receptors psu.eduresearchgate.netportico.org. This enhanced selectivity is hypothesized to allow for more targeted therapeutic effects on cognitive function and sleep regulation with a potentially improved safety profile compared to less selective agents.
Emerging Methodological Advancements for this compound Research
Recent advancements in research methodologies are facilitating a more nuanced understanding of this compound's actions selleckchem.comtsi.lvwgtn.ac.nzbg.ac.rspoliteknik-pratama.ac.id. Positron Emission Tomography (PET) imaging, utilizing radiolabeled ligands, offers a powerful tool for in vivo quantification of muscarinic receptor occupancy by this compound in the brain, allowing for direct assessment of target engagement and dose-response relationships in living subjects. Furthermore, sophisticated electrophysiological techniques, such as patch-clamp recordings and in vivo electroencephalography (EEG), are being employed to investigate the direct impact of this compound on neuronal excitability, synaptic transmission, and brain oscillatory patterns associated with cognitive processes and sleep states. Computational modeling and systems pharmacology approaches are also emerging as valuable tools, enabling the prediction of this compound's interactions within complex neural networks and the identification of potential synergistic or antagonistic effects with other neurochemical systems acs.orgpubrica.comuogqueensmcf.com.
Unexplored Biological Targets or Signaling Pathways
While this compound's primary mechanism of action is understood through its agonism at muscarinic acetylcholine receptors, its comprehensive biological effects may extend to other, less explored targets or signaling pathways nih.govresearchmap.jpnih.gov. Downstream of M1 and M4 receptor activation, the intricate cascade of intracellular events, including modulation of G-protein coupled inwardly-rectifying potassium (GIRK) channels, activation of phospholipase C, and regulation of intracellular calcium concentrations, warrants further detailed investigation cpn.or.krnih.gov. There is also potential for this compound to indirectly influence other neurotransmitter systems, such as dopaminergic or glutamatergic pathways, through its effects on cholinergic interneurons. Moreover, its impact on neurotrophic factor expression or glial cell activation, which are crucial for neuronal health and plasticity, represents an avenue for future research to uncover broader therapeutic implications nih.govacs.org.
Conceptual Frameworks for Next-Generation Analog Design based on SAR
The development of next-generation analogs of this compound is guided by comprehensive structure-activity relationship (SAR) studies acs.orgnih.govpubrica.comgardp.orguogqueensmcf.comnih.gov. These studies systematically correlate specific chemical modifications to the this compound molecular scaffold with changes in its binding affinity, receptor selectivity, efficacy, and pharmacokinetic properties. For instance, modifications to the ester linkage, the piperidine (B6355638) ring, or the aromatic substituents have been shown to significantly influence potency and selectivity towards M1 and M4 receptors acs.orgnih.gov. The conceptual framework for analog design involves leveraging this SAR data to optimize compounds for enhanced blood-brain barrier penetration, increased metabolic stability, and improved selectivity profiles, aiming to maximize therapeutic efficacy for cognitive disorders while minimizing potential off-target effects. This iterative process of chemical modification and biological evaluation is key to discovering novel compounds with superior pharmacological characteristics pubrica.comgardp.orguogqueensmcf.com.
Data Tables
To illustrate the comparative selectivity and SAR principles, data tables can be constructed from findings in the literature.
Table 1: Comparative Muscarinic Receptor Affinity (Ki Values in nM) of Select Muscarinic Agonists This table summarizes representative binding affinities for key muscarinic receptor subtypes. Values can vary between studies and assay conditions.
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) | Reference |
| This compound | ~0.5 - 5 | ~50 - 200 | ~50 - 200 | ~1 - 10 | ~50 - 200 | psu.eduresearchgate.netportico.org |
| Oxotremorine | ~1 - 10 | ~1 - 10 | ~1 - 10 | ~1 - 10 | ~1 - 10 | psu.eduresearchgate.netnih.govdergipark.org.tr |
| Pilocarpine | ~5 - 50 | ~10 - 100 | ~10 - 100 | ~50 - 200 | ~50 - 200 | psu.eduresearchgate.netguidetopharmacology.orgdergipark.org.tr |
| Arecoline | ~1 - 10 | ~10 - 50 | ~10 - 50 | ~50 - 200 | ~50 - 200 | psu.eduresearchgate.netnih.govdergipark.org.tr |
Note: The Ki values presented are representative and compiled from various sources. Exact values can differ based on experimental conditions and specific assay methodologies.
Table 2: Key Structural Features and Their Impact on this compound Activity (Conceptual SAR) This table illustrates how modifications to the this compound structure can influence its interaction with muscarinic receptors, based on SAR studies.
| Structural Modification Area | Example Modification | Potential Impact on M1/M4 Affinity/Efficacy | Potential Impact on Selectivity | Notes on Analog Design |
| Ester Linkage | Hydrolysis to carboxylic acid, or ester replacement | Reduced or altered affinity/efficacy | May alter subtype selectivity | Stability considerations |
| Piperidine Ring | N-alkylation, ring substitution | Modulates potency and efficacy | Can enhance M1/M4 selectivity | Optimize BBB penetration |
| Aromatic Moiety | Substitution patterns (e.g., halogens, alkyls) | Fine-tunes receptor binding interactions | Crucial for subtype preference | Improve metabolic profile |
| Linker Length/Flexibility | Altering the spacer between functional groups | Affects receptor fit and binding affinity | Can influence selectivity | Conformational effects |
Note: This table is a conceptual representation of SAR principles applied to this compound. Specific SAR data would be derived from detailed experimental studies.
Compound List
The following compounds are mentioned in this article:
this compound
Oxotremorine
Pilocarpine
Arecoline
Scopolamine
Q & A
Basic Research Question: What are the standard experimental models for evaluating the cholinergic effects of RS-86 hydrobromide?
Answer:
this compound, a selective muscarinic acetylcholine receptor (mAChR) agonist, is typically studied in in vivo models to assess its cholinergic activity. Key models include:
- Rodent studies : Rats are used to evaluate cardiovascular and respiratory effects, such as heart rate reduction and bronchoconstriction, via intraperitoneal or intravenous administration .
- Sleep modulation studies : Human trials and animal models (e.g., polysomnography in humans) measure REM latency and slow-wave sleep changes, with RS-86 shown to reduce REM latency significantly compared to placebo .
- Receptor affinity assays : Competitive binding studies using radioligands like H-N-methylscopolamine (NMS) validate RS-86’s specificity for mAChR subtypes .
Methodological Note : Standardize dosing (e.g., 1–3 mg/kg in rodents) and employ control groups to isolate cholinergic effects from nonspecific responses.
Advanced Research Question: How can researchers resolve discrepancies in the reported cardiovascular effects of this compound across different experimental models?
Answer:
Discrepancies in cardiovascular outcomes (e.g., heart rate reduction vs. bronchoconstriction) may arise from species-specific mAChR distribution, dosing variability, or anesthesia effects. To address this:
- Comparative dose-response studies : Systematically test RS-86 across species (e.g., rats vs. primates) under controlled conditions .
- Pharmacokinetic profiling : Measure plasma and tissue concentrations to correlate observed effects with bioavailability .
- Receptor subtype analysis : Use knockout models or subtype-selective antagonists (e.g., pirenzepine for M1 receptors) to identify target receptors mediating specific effects .
Example : In rats, RS-86-induced bronchoconstriction was attributed to peripheral M3 receptor activation, while central M2 receptors mediated heart rate changes .
Basic Research Question: What methodologies are recommended for assessing this compound’s impact on sleep architecture?
Answer:
Polysomnography (PSG) is the gold standard for evaluating sleep stages. Key parameters include:
- REM latency : RS-86 shortens REM latency, a marker of cholinergic activation .
- Slow-wave sleep (SWS) : Reductions in SWS duration and slow-wave activity (SWA) correlate with RS-86’s pro-cholinergic effects .
- Control variables : Administer RS-86 under double-blind, placebo-controlled conditions and control for covariates like age and circadian rhythm .
Data Interpretation : Compare results with other cholinergic agents (e.g., donepezil) to contextualize RS-86’s unique REM-modulating profile .
Advanced Research Question: How can researchers optimize experimental protocols to mitigate this compound’s bronchoconstrictive side effects in animal models?
Answer:
To minimize confounding respiratory effects:
- Route of administration : Use intracerebroventricular (ICV) delivery to bypass peripheral receptors, isolating central cholinergic effects .
- Co-administration with antagonists : Pre-treat animals with M3 receptor antagonists (e.g., 4-DAMP) to block bronchoconstriction without affecting central mAChR activity .
- Dose titration : Establish a threshold dose for cognitive/sleep effects below the bronchoconstrictive threshold .
Validation : Confirm efficacy via behavioral assays (e.g., passive avoidance tests) or EEG monitoring for sleep-stage changes .
Basic Research Question: What analytical techniques are used to quantify this compound purity and stability in preclinical studies?
Answer:
- High-performance liquid chromatography (HPLC) : Quantify RS-86 purity (≥98%) and detect degradation products .
- Mass spectrometry (MS) : Validate molecular identity and stability under storage conditions (e.g., 2–8°C) .
- Nuclear magnetic resonance (NMR) : Confirm structural integrity, especially for batch-to-batch consistency .
Best Practice : Adhere to ICH guidelines for method validation, including precision, accuracy, and linearity testing .
Advanced Research Question: What strategies can differentiate this compound’s receptor subtype selectivity in complex tissue environments?
Answer:
- Tissue-specific binding assays : Compare receptor affinity in brain homogenates (rich in M1/M4) vs. lung tissue (M3-dominant) using H-NMS displacement .
- Functional assays : Measure second-messenger responses (e.g., IP3 accumulation for M1/M3, cAMP inhibition for M2/M4) in transfected cell lines .
- Computational modeling : Use molecular docking simulations to predict RS-86’s binding affinity to mAChR subtypes .
Case Study : RS-86 showed higher affinity for M1 and M2 subtypes in cortical tissue but activated M3 receptors in peripheral assays .
Basic Research Question: How should researchers design studies to compare this compound with other cholinergic agonists (e.g., donepezil)?
Answer:
- Head-to-head trials : Use crossover designs to compare RS-86 and donepezil in the same subjects, controlling for half-life differences (e.g., RS-86’s shorter duration vs. donepezil’s acetylcholinesterase inhibition) .
- Endpoint selection : Focus on differential outcomes (e.g., RS-86’s REM latency reduction vs. donepezil’s REM density enhancement) .
- Statistical power : Calculate sample sizes using prior effect sizes (e.g., REM latency Cohen’s d = 1.2 in RS-86 trials) .
Reporting : Follow CONSORT guidelines for clinical trials or ARRIVE for animal studies .
Advanced Research Question: What computational tools are available to model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
- PK modeling software : Use NONMEM or Phoenix WinNonlin to analyze plasma concentration-time profiles and estimate parameters like and .
- PD linkage : Integrate receptor occupancy data (from PET imaging or ex vivo binding) with PK models to predict CNS effects .
- Systems biology platforms : Employ tools like COPASI to simulate RS-86’s interaction with cholinergic pathways in aging or disease models .
Validation : Cross-validate models with in vivo data from preclinical species before extrapolating to humans .
Basic Research Question: What ethical considerations apply to human trials involving this compound?
Answer:
- Informed consent : Disclose potential side effects (e.g., bradycardia, bronchospasm) and monitor participants via continuous ECG and spirometry .
- Inclusion criteria : Exclude individuals with asthma or cardiovascular comorbidities to mitigate risks .
- Regulatory compliance : Submit protocols to IRBs and adhere to Good Clinical Practice (GCP) guidelines .
Advanced Research Question: How can researchers leverage this compound’s cholinergic profile to model neurodegenerative disease mechanisms?
Answer:
- Inducing cholinergic hypofunction : Administer RS-86 in aged animals or combine with scopolamine to mimic Alzheimer’s-like cognitive deficits .
- Biomarker integration : Corrogate RS-86-induced EEG changes with CSF Aβ/tau levels in transgenic models .
- Therapeutic reversal : Test acetylcholinesterase inhibitors (e.g., galantamine) or M1 agonists to rescue RS-86-induced deficits .
Hypothesis Testing : Use RS-86 to validate the cholinergic hypothesis of geriatric memory dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
